10-(2-naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Description
10-(2-Naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a polycyclic aromatic compound featuring a fused benzofurochromenone scaffold substituted with a 2-naphthyl group at position 10. The 2-naphthyl substituent introduces steric bulk and enhanced π-π stacking capabilities, which may influence photophysical properties, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C25H18O3 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
10-naphthalen-2-yl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C25H18O3/c26-25-19-8-4-3-7-18(19)20-12-21-22(14-27-23(21)13-24(20)28-25)17-10-9-15-5-1-2-6-16(15)11-17/h1-2,5-6,9-14H,3-4,7-8H2 |
InChI Key |
YZVWXROAAMBSNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C4C(=C3)C(=CO4)C5=CC6=CC=CC=C6C=C5)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-naphthol and a suitable chromenone derivative, the compound can be synthesized through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
10-(2-naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
10-(2-naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-(2-naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of furochromenones and benzofurochromenones, which are often studied for their biological activities and structural diversity. Below is a systematic comparison with key analogs:
Substituent Variations and Structural Analogues
4,9-Dimethoxy-7-(Naphthalen-2-yl)-6,7-Dihydro-5H-Furo[3,2-g]Chromen-5-One (4j)
- Structural Differences : Lacks the tetrahydrobenzene ring but shares the naphthyl substituent.
- Physical Properties : Melting point = 143–145°C; HPLC retention time = 5.2 min (100% purity) .
- Key Data : IR and NMR spectra confirm the naphthyl group’s presence, with distinct aromatic proton signals at δ 7.4–8.3 ppm in $^1$H NMR .
10-(Biphenyl-4-yl)-7-Methyl-1,2,3,4-Tetrahydro-5H-Benzo[c]Furo[3,2-g]Chromen-5-One
- Structural Differences : Biphenyl-4-yl substituent instead of 2-naphthyl; methyl group at position 5.
- Molecular Characteristics : Molecular formula = C${28}$H${22}$O$_3$; Predicted collision cross-section (CCS) for [M+H]+ = 197.6 Ų .
7-Methyl-10-(4-Methylphenyl)-1,2,3,4-Tetrahydro-5H-Benzo[c]Furo[3,2-g]Chromen-5-One
- Structural Differences : Smaller 4-methylphenyl substituent.
- Molecular Characteristics : Lower CCS values (e.g., [M+H]+ CCS = 179.3 Ų) compared to biphenyl and naphthyl derivatives, reflecting reduced steric bulk .
Physicochemical and Spectral Comparisons
Biological Activity
10-(2-Naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound that has garnered attention in various fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization of appropriate precursors under controlled conditions using specific catalysts and solvents to achieve high yields and purity.
Antioxidant Properties
Recent studies have shown that compounds similar to this compound exhibit significant antioxidant activity. This activity is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation .
Anticancer Activity
Research indicates that derivatives of this compound may possess anticancer properties. For instance, certain analogs have been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation. The mechanism often involves the activation of caspases and the downregulation of anti-apoptotic proteins .
Neuroprotective Effects
The neuroprotective potential of this compound has also been investigated. Studies suggest that it may enhance neuronal survival under oxidative stress conditions by modulating neurotrophic factors and reducing inflammation in neuronal tissues. Such effects are crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
Case Studies
- Antioxidant Activity : A study evaluated the antioxidant capacity of various chromene derivatives, including those related to this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.
- Anticancer Activity : In vitro assays showed that specific derivatives could inhibit the growth of breast cancer cells (MCF-7), with IC50 values indicating potent cytotoxicity. The study highlighted the importance of structural modifications on biological activity.
- Neuroprotection : Research involving SH-SY5Y neuroblastoma cells indicated that treatment with the compound led to increased cell viability in models of oxidative stress induced by hydrogen peroxide.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
